molecular formula C14H19NS B12683120 2-Heptylbenzothiazole CAS No. 69938-51-8

2-Heptylbenzothiazole

Cat. No.: B12683120
CAS No.: 69938-51-8
M. Wt: 233.37 g/mol
InChI Key: SJZWEHXSUIPACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptylbenzothiazole (C₁₃H₁₇NS) is a 2-substituted benzothiazole derivative characterized by a heptyl (C₇H₁₅) alkyl chain attached to the benzothiazole core. This compound is notable for its role as a volatile flavor component in roasted peanuts, contributing to their characteristic aroma . Structurally, the benzothiazole moiety consists of a benzene ring fused with a thiazole ring, where the sulfur and nitrogen atoms occupy positions 1 and 3, respectively. The extended heptyl chain enhances its lipophilicity, influencing its solubility and volatility.

Properties

CAS No.

69938-51-8

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

2-heptyl-1,3-benzothiazole

InChI

InChI=1S/C14H19NS/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3

InChI Key

SJZWEHXSUIPACF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2S1

melting_point

101 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-Heptylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of 2-Heptylbenzothiazole typically involves large-scale synthesis using efficient and economical methods. One such method includes the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of a catalytic amount of molecular iodine, tert-butoxide, and pyridine under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-Heptylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Heptylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 2-heptylbenzothiazole and related compounds:

Compound Molecular Formula Substituent Molecular Weight Key Properties/Applications
2-Heptylbenzothiazole C₁₃H₁₇NS Heptyl (-C₇H₁₅) 223.35 g/mol Volatile flavor agent in roasted peanuts .
2-Hexylbenzothiazole C₁₂H₁₅NS Hexyl (-C₆H₁₃) 209.31 g/mol Similar flavor applications; shorter alkyl chain reduces lipophilicity compared to heptyl analog .
2-Hydroxybenzothiazole C₇H₅NOS Hydroxyl (-OH) 151.18 g/mol Exhibits excited-state intramolecular proton transfer (ESIPT), used in optoelectronics and as a laser material .
2-(Hydroxymethyl)benzothiazole C₈H₇NOS Hydroxymethyl (-CH₂OH) 165.21 g/mol Intermediate in organic synthesis; polar functional group enhances solubility in aqueous media .
2-(Thiocyanatomethylthio)benzothiazole C₉H₆N₂S₃ Thiocyanatomethylthio (-SCSCH₂) 254.35 g/mol Fungicidal and antimicrobial agent; used in industrial preservatives .
5-Chloro-2-ethylbenzothiazole C₉H₈ClNS Chloro (-Cl) and ethyl (-C₂H₅) 197.68 g/mol Pharmaceutical intermediate; halogen substituent increases reactivity in cross-coupling reactions .

Key Findings:

Alkyl Chain Impact :

  • Longer alkyl chains (e.g., heptyl vs. hexyl) increase lipophilicity and volatility, making 2-heptylbenzothiazole more suited for flavor applications in lipid-rich matrices like nuts .
  • Shorter chains (e.g., ethyl in 5-chloro-2-ethylbenzothiazole) enhance solubility in polar solvents, favoring pharmaceutical synthesis .

Functional Group Effects :

  • Hydroxyl and Hydroxymethyl Groups : Introduce hydrogen-bonding capability, as seen in 2-hydroxybenzothiazole’s ESIPT properties, which are critical for fluorescence-based applications .
  • Thiocyanate and Halogen Groups : Enhance biocidal activity. For example, 2-(thiocyanatomethylthio)benzothiazole is a broad-spectrum fungicide , while chloro substituents in 5-chloro-2-ethylbenzothiazole improve electrophilic reactivity .

Biological and Industrial Applications :

  • Alkyl derivatives (e.g., 2-heptyl- and 2-hexylbenzothiazole) are primarily used in flavor and fragrance industries .
  • Hydroxy and thiocyanate derivatives find roles in optoelectronics, pharmaceuticals, and preservatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.